molecular formula C22H27N3O2 B5399827 N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Cat. No.: B5399827
M. Wt: 365.5 g/mol
InChI Key: ZPHSFXZFNMCVNB-DHZHZOJOSA-N
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Description

N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a phenylprop-2-en-1-yl group, and a piperazine-1-carboxamide moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-2-27-21-13-7-6-12-20(21)23-22(26)25-17-15-24(16-18-25)14-8-11-19-9-4-3-5-10-19/h3-13H,2,14-18H2,1H3,(H,23,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHSFXZFNMCVNB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl bromide and the piperazine core in the presence of a base such as potassium carbonate.

    Addition of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group can be added through a Heck coupling reaction between the piperazine derivative and styrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the piperazine ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alkanes, amines, or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-(2-thienyl)-2-propenamide
  • N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • N-(2-ethoxyphenyl)-2,2,2-trichloroacetamide

Uniqueness

N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine core and phenylprop-2-en-1-yl group provide a versatile scaffold for further functionalization and exploration in various research fields.

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